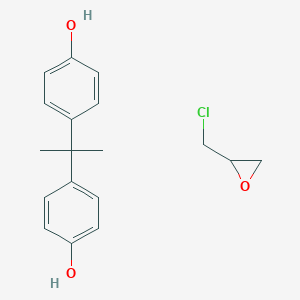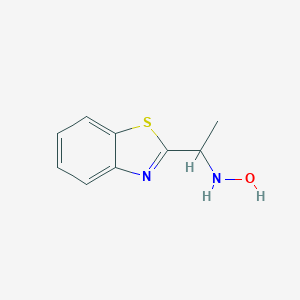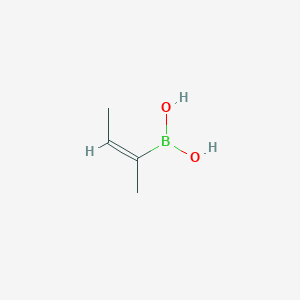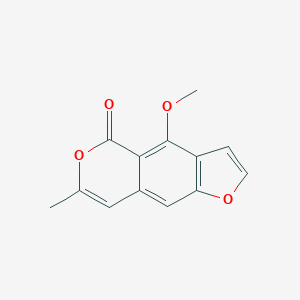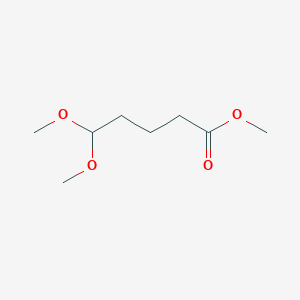
Boc-4-hydroxy-D-phénylglycine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to Boc-4-hydroxy-D-phenylglycine involves strategic chemical reactions that allow for the introduction of the Boc group and the hydroxy group at specific positions on the phenylglycine backbone. Techniques such as intramolecular cyclization and epoxidation with m-chloroperbenzoic acid have been employed to achieve complex structures related to hydroxyproline derivatives from amino acid precursors with Boc protection, showcasing the versatility and complexity of synthetic routes available for such compounds (Krishnamurthy et al., 2014).
Molecular Structure Analysis
Boc-4-hydroxy-D-phenylglycine's molecular structure is characterized by the presence of the Boc group attached to the nitrogen atom of the phenylglycine, providing steric protection and increasing the molecule's stability during reactions. The hydroxy group at the 4-position of the phenyl ring adds to the molecule's polarity and reactivity, allowing for further chemical modifications. The structure and properties of phenylglycine-containing natural products, including their biosynthesis and occurrence in peptide natural products, have been extensively studied, highlighting the structural diversity and functional importance of these compounds (Al Toma et al., 2015).
Applications De Recherche Scientifique
Phase stationnaire pour la chromatographie liquide haute performance (HPLC)
La 4-hydroxy-D-phénylglycine peut être modifiée et immobilisée sur de la silice pour servir de phase stationnaire pour la HPLC . Cette phase stationnaire a montré une excellente sélectivité pour les solutés à la fois hydrophobes et hydrophiles .
Performances chromatographiques
La colonne préparée avec la 4-hydroxy-D-phénylglycine a montré une meilleure sélectivité pour les composés polaires, ce qui était basé sur les multiples interactions et mécanismes de rétention . Elle a également été utilisée pour séparer les sulfamides et les acides organiques par rapport à une colonne C18 commerciale et HILIC .
Interaction avec les hydrocarbures aromatiques polycycliques
La sélectivité envers les hydrocarbures aromatiques polycycliques par rapport à celle envers les alkylbenzènes présentée par la colonne préparée était supérieure à la sélectivité correspondante présentée par la colonne C18 commerciale . Cela pourrait s'expliquer par l'interaction électronique π-π entre la phénylglycine et les cycles aromatiques riches en électrons .
Chimie analytique et bioanalytique
La 4-hydroxy-D-phénylglycine est utilisée dans le domaine de la chimie analytique et bioanalytique . Elle est utilisée dans la préparation et l'évaluation de la phase stationnaire zwitterionique à base de phénylglycine liée à la surface .
Synthèse de dérivés biaryliques
La 4-hydroxy-D-phénylglycine est utilisée dans la synthèse de dérivés biaryliques de la 4-hydroxyphénylglycine, de la tyrosine et du tryptophane .
Synthèse peptidique
La 4-hydroxy-D-phénylglycine est utilisée dans la synthèse peptidique <svg class="icon" height="16" p-id="1735" t="1709264788668"
Mécanisme D'action
Target of Action
Boc-4-hydroxy-D-phenylglycine is a complex organic compound . . It’s important to note that the compound belongs to the class of organic compounds known as D-alpha-amino acids .
Mode of Action
It’s known that the compound is a non-natural amino acid with a chiral structure . The D-configuration of the alpha-carbon atom in the compound is significant . The preparation of Boc-4-hydroxy-D-phenylglycine usually involves the deprotection reaction of phenylalanine .
Safety and Hazards
Orientations Futures
The prepared column from the synthesis of 4-Hydroxy-D-phenylglycine has shown potential application in a wide range due to its excellent selectivity to both hydrophobic and hydrophilic solutes . It could be used to separate sulfonamides and organic acid compared with a commercial C18 and HILIC column .
Propriétés
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWJRIFKJPPAPM-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473817 | |
| Record name | Boc-4-hydroxy-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27460-85-1 | |
| Record name | Boc-4-hydroxy-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


